molecular formula C18H13FN6O2 B2868681 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1903046-86-5

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2868681
CAS No.: 1903046-86-5
M. Wt: 364.34
InChI Key: RYYBKIFJCYSJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core fused with a quinoxaline carboxamide moiety.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-11-5-6-13-12(9-11)18(27)25(24-23-13)8-7-20-17(26)16-10-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBKIFJCYSJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide generally involves a multi-step synthetic route:

  • Formation of the benzo[d][1,2,3]triazin-4(3H)-one core: This involves the cyclization of an appropriate precursor compound, typically through a nucleophilic substitution reaction under specific conditions that favor the formation of the triazine ring.

  • Introduction of the fluorine atom: A fluorination reaction, often involving a selective halogen exchange or direct fluorination method.

  • Attachment of the quinoxaline-2-carboxamide moiety: This step typically involves an amide bond formation reaction, using a coupling reagent to link the quinoxaline derivative to the triazine core.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and purity while minimizing costs. Industrial methods often employ continuous flow synthesis techniques and automated processes to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to further functionalization of the core structure.

  • Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can be employed to modify specific functionalities within the compound.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites such as the fluorine atom and the amide group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogen exchange reactions often use reagents like fluorine gas or HF/pyridine for selective fluorination.

Major Products

Depending on the reaction conditions and the reagents used, the major products can include various derivatives of the parent compound, such as hydroxylated, reduced, or further substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing novel synthetic methods.

Biology

In biological research, this compound has shown potential as a molecular probe due to its ability to interact with specific biomolecules, making it useful in biochemical assays and imaging studies.

Medicine

Medicinal chemistry applications include exploring its potential as a pharmacophore in drug design. Its distinct molecular features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

In industry, its stable structure and reactivity profile enable its use in the development of advanced materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, typically involving the binding to specific targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The pathways involved often include signal transduction and enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

The compound belongs to a broader class of benzotriazinone and quinoxaline carboxamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs with Benzotriazinone Moieties
Compound Name Key Structural Features Synthesis Yield/Data Key Findings
N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide 6-Fluoro-benzotriazinone + ethyl linker + quinoxaline-2-carboxamide Not explicitly reported Hypothesized enhanced metabolic stability due to fluorine substitution .
N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) Benzotriazinone + butanamide linker + variable alkyl/aryl groups 40–70% yield via isatin-based synthesis Compound 14n (N-phenyl variant) showed moderate α-glucosidase inhibition (IC₅₀ = 12.3 µM) .
TAK-041 (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide Benzotriazinone + trifluoromethoxy-phenyl group Not reported Potent GPR139 agonist with efficacy in schizophrenia models (ED₅₀ = 1.2 mg/kg) .

Key Observations :

  • Fluorine vs. Trifluoromethoxy Substitutions: The 6-fluoro group in the target compound may improve metabolic stability compared to non-fluorinated analogs like 14a–14n. However, the trifluoromethoxy group in TAK-041 enhances lipophilicity and receptor binding, making it more potent in CNS applications .
Quinoxaline Carboxamide Derivatives
Compound Name Key Structural Features Synthesis Yield/Data Key Findings
5-[4-[(5-Fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide (22) Quinoxaline + piperazine linker + pyridine carboxamide 6% yield via reductive amination Moderate kinase inhibition (IC₅₀ = 0.8 µM vs. EGFR) .
[125I]ICF01012 (N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide) Quinoxaline + radioiodine substitution 52–68% radiochemical yield Used as a SPECT imaging agent for tumor targeting .
3-(2-Chloro-4-fluorophenoxy)-N-(3-sulfamoylphenyl)quinoxaline-2-carboxamide Quinoxaline + sulfamoylphenyl group Not reported Potent VEGFR-2 inhibitor (IC₅₀ = 0.3 nM) .

Key Observations :

  • Substitution Patterns : The target compound’s 6-fluoro substitution aligns with Compound 22 , which also uses fluorine to enhance binding to hydrophobic kinase pockets. However, the absence of a sulfamoyl or iodine group limits its utility in angiogenesis or imaging compared to [125I]ICF01012 and VEGFR-2 inhibitors .
  • Biological Relevance: Quinoxaline carboxamides with polar substituents (e.g., sulfamoyl in VEGFR-2 inhibitors) exhibit higher target affinity than non-polar analogs, suggesting that the target compound may require further derivatization for optimized activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.